molecular formula C17H13NO3 B14157348 Ccris 5421 CAS No. 85648-45-9

Ccris 5421

Cat. No.: B14157348
CAS No.: 85648-45-9
M. Wt: 279.29 g/mol
InChI Key: VCPRLARWVRVGNP-UHFFFAOYSA-N
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Description

Ccris 5421, also known by its CAS number 85648-45-9, is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is part of a broader class of chemicals that are studied for their reactivity and utility in different industrial and research contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ccris 5421 typically involves a series of organic synthesis steps. The exact synthetic route can vary, but it generally includes the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The process involves stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ccris 5421 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions, such as temperature and solvent, are carefully controlled to achieve the desired reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Ccris 5421 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Ccris 5421 exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on understanding the detailed mechanisms at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Ccris 5421 is compared with other similar compounds to highlight its unique properties. Some of the similar compounds include:

  • Ccris 3226 (CAS number 101489-25-2)
  • Ccris 5575 (CAS number 53414-26-9)

Uniqueness

What sets this compound apart from these similar compounds is its specific reactivity profile and potential applications. Its unique chemical structure allows for distinct interactions and reactions that are not observed with other compounds in the same class.

Properties

CAS No.

85648-45-9

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

5-oxa-10-azapentacyclo[9.8.0.03,9.04,6.012,17]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol

InChI

InChI=1S/C17H13NO3/c19-14-13-11(16-17(21-16)15(14)20)7-9-6-5-8-3-1-2-4-10(8)12(9)18-13/h1-7,14-17,19-20H

InChI Key

VCPRLARWVRVGNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C(C(C5C4O5)O)O)N=C32

Origin of Product

United States

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